N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-ylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative is reacted with a suitable nucleophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced piperidine derivatives.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide analogs: Compounds with similar structures but different substituents on the aromatic ring or the piperidine ring.
Sulfonylpiperidine derivatives: Compounds containing the sulfonylpiperidine moiety but with different aromatic groups.
Difluorophenylacetamide derivatives: Compounds with the difluorophenylacetamide structure but different substituents on the piperidine ring.
Uniqueness
This compound is unique due to the specific combination of the difluorophenyl, thiophen-2-ylsulfonyl, and piperidin-2-ylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S2/c18-12-6-7-15(14(19)10-12)20-16(22)11-13-4-1-2-8-21(13)26(23,24)17-5-3-9-25-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZASZUGDRRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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